

Certified Reference Material & Key Physicochemical Data

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Compound Focus: rac-Propoxyphene-D5

CAS No.: 136765-49-6

Cat. No.: S1785199

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For precise quantification in techniques like GC-MS or LC-MS, a well-characterized standard is essential. The following table summarizes a commercially available certified reference material and key properties of the active pharmaceutical ingredient [1] [2].

Property	Description / Value
Certified Reference	(+)-Propoxyphene solution, 1.0 mg/mL in acetonitrile [1]
Suitability	Certified for use in GC/MS or LC/MS methods for pain prescription monitoring, clinical toxicology, and forensic analysis [1]
Chemical Formula	$C_{22}H_{29}NO_2$ [1]
Active Isomer	Alpha-dextro stereoisomer (the only stereoisomer with analgesic properties) [2] [3]
Systematic Name	α -d-1,2-Diphenyl-2-propionoxy-3-methyl-4-dimethylaminobutane [2]

Detailed Analytical & Synthetic Methodologies

Here are two detailed experimental protocols for analyzing and synthesizing propoxyphene, which illustrate the laboratory context where a deuterated internal standard would be critical.

Analysis of Propoxyphene in Oral Fluid by GC-MS [4]

This method is validated for forensic and clinical toxicology applications.

- **Sample Collection:** Oral fluid is collected using the Quantisal device.
- **Screening:** Specimens are initially screened using an immunoassay.
- **Sample Preparation (Solid-Phase Extraction):**
 - **Column:** Cation exchange/hydrophobic mixed-mode solid-phase extraction columns.
 - **Process:** Positive screened samples are extracted and concentrated using these columns.
 - **Derivatization:** An optimized derivative formation step is performed to enhance detection.
- **Instrumental Analysis:**
 - **Technique:** Gas Chromatography-Mass Spectrometry (GC-MS).
 - **Ionization Mode:** Electron Impact (EI).
- **Validation Parameters:** The method was validated for selectivity, linearity, accuracy, intra- and interday precision, extraction efficiency, and limit of quantitation, all within acceptable limits.

Synthetic Route to D-Propoxyphene and Salts [2]

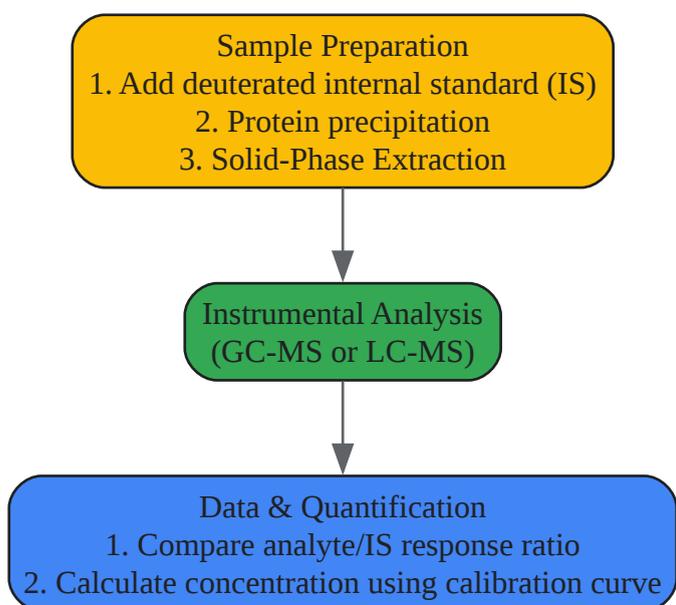
This patent describes an efficient solvent-free synthesis, which is relevant for producing non-deuterated material and understanding its chemistry.

- **Reaction:** Acylation of the free base carbinol (d-oxyphene) using propionic anhydride.
- **Key Feature:** No additional solvent is needed; propionic anhydride acts as both reagent and solvent.
- **Optimal Conditions:**
 - **Molar Ratio:** 2.2 to 2.3 moles propionic anhydride per mole of d-oxyphene.
 - **Temperature:** 70–80 °C.
 - **Atmosphere:** Nitrogen.
- **Isolation of Free Base:**
 - The reaction mixture is quenched in water or an ethanol-water mixture, converting excess anhydride to propionic acid.
 - The pH is raised to 8.8–9.0 with ammonium hydroxide, precipitating the d-propoxyphene free base with yields >95%.
- **Salt Formation:**

- **Hydrochloride Salt:** The dried free base is dissolved in ethyl acetate and mixed with methanolic HCl, causing the salt to precipitate.
- **Napsylate Salt:** The wet free base filter cake can be slurried in water, treated with one equivalent of HCl, and then reacted with sodium napsylate in ethanol to directly crystallize the napsylate monohydrate.

General Workflow for Quantitative Drug Analysis

The following diagram outlines a general analytical workflow where a deuterated internal standard would be crucial for ensuring accuracy and precision.



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General workflow for quantitative bioanalysis using an internal standard.

The Critical Role of a Deuterated Internal Standard

Although the search results did not explicitly describe the deuterated compound, its function in a method like the one above is well-established in analytical chemistry. A deuterated propoxyphene internal standard (where hydrogen atoms are replaced with deuterium) is structurally identical to the analyte but has a slightly different mass.

- **Corrects for Variability:** It is added to the sample at the very beginning. Any losses during sample preparation (extraction, evaporation) or variations in instrument response affect the analyte and the internal standard equally.
- **Enhances Accuracy and Precision:** By measuring the **ratio** of the native propoxyphene signal to the deuterated propoxyphene signal, the method can accurately calculate the original concentration of the drug, compensating for procedural errors [4] [1].

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References

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[<https://www.smolecule.com/products/b1785199#deuterated-propoxyphene-internal-standard-explained>]

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